Copper gluconate

Overview

Description

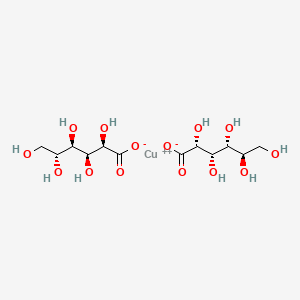

Copper gluconate (C₁₂H₂₂CuO₁₄) is a water-soluble, blue-green crystalline compound widely used as a dietary supplement to address copper deficiency, which is critical for red blood cell formation, immune function, and collagen synthesis . Its high solubility (100 g/L at pH 5.5–7.5) and bioavailability make it a preferred form for pharmaceutical, cosmetic, and agricultural applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper gluconate can be synthesized by reacting gluconic acid solutions with cupric oxide or basic cupric carbonate . Another method involves adding basic copper carbonate to a glucolactone solution, allowing the mixture to stand still for crystallization . The resulting crystals are then used in semi-solid phase crystallization, which is cost-effective and yields high-quality products .

Industrial Production Methods: In industrial settings, this compound is produced by the metathesis reaction of calglucon and copper sulfate, resulting in gluconic acid copper liquor. This solution is then mixed with ethanol under controlled conditions to precipitate this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Copper gluconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.

Substitution: this compound can participate in substitution reactions with other metal salts under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper oxide, while reduction could produce elemental copper.

Scientific Research Applications

Nutritional Supplementation

Copper is an essential trace element necessary for various physiological processes, including iron metabolism, connective tissue formation, and neurological function. Copper gluconate is often used as a dietary supplement to address copper deficiency.

Case Study: Copper Deficiency Treatment

A documented case involved a patient with severe copper deficiency who was administered 2 mg/day of intravenous this compound for six weeks. Post-treatment, the patient's copper levels significantly increased from <0.10 mcg/mL to 0.91 mcg/mL, alongside normalization of white blood cell counts (Table 1) .

| Parameter | Baseline Level | Post-Treatment Level |

|---|---|---|

| Copper Level (mcg/mL) | <0.10 | 0.91 |

| White Blood Cell Count | 1.89 k/uL | 6.09 k/uL |

Cosmetic Applications

This compound is utilized in cosmetic formulations due to its antioxidant properties and potential skin benefits. It is reported to be safe for use in products applied near the eyes at concentrations up to 0.006% .

Safety Assessment Findings

Research indicates that this compound does not produce adverse effects when used in cosmetics, making it a viable ingredient for skin care products aimed at improving skin health and appearance .

Antiviral Properties

Recent studies have explored the antiviral properties of this compound, particularly against SARS-CoV-2, the virus responsible for COVID-19. In vitro studies demonstrated that this compound could mitigate viral infection in Vero E6 cells.

Study Overview

In an experiment assessing the effects of this compound on SARS-CoV-2 infection:

- Treatment with concentrations as low as 25 μM significantly reduced infection rates compared to untreated controls.

- Higher concentrations (400 μM and above) resulted in decreased cell viability .

| Concentration (μM) | Infection Rate (%) | Cell Viability (%) |

|---|---|---|

| 25 | Significantly lower | Similar to control |

| 400 | Increased | Below 70% |

Clinical Research and Therapeutic Use

This compound has been investigated in clinical settings, particularly in combination therapies for cancer treatment. A Phase 1 study evaluated the safety of disulfiram combined with this compound in patients with liver tumors.

Clinical Findings

The combination was well-tolerated among participants, indicating potential for further exploration in oncological applications .

Mechanism of Action

Copper gluconate exerts its effects by providing bioavailable copper, which is an essential trace element involved in numerous biological processes. Copper acts as a cofactor for various enzymes, including cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense . The compound is absorbed in the gut and transported to cells where it participates in these enzymatic reactions .

Comparison with Similar Compounds

Copper Gluconate vs. Zinc Gluconate

Key Findings :

- Both compounds exhibit similar solubility but differ in bioaccessibility due to zinc’s interaction with hydrophobic components like stearic acid, reducing its recovery .

- Both induce anosmia in mice by blocking Ca²⁺ channels, with larger divalent cations (Cu²⁺, Zn²⁺) showing stronger effects than Mg²⁺ .

- Zinc gluconate’s long-term use depletes copper levels, necessitating monitoring .

This compound vs. Magnesium Gluconate

Key Findings :

This compound vs. Other Copper Salts

Key Findings :

- MOF-74(Cu) shows superior plasma copper distribution compared to this compound but lacks data on long-term safety .

- This compound complexes (e.g., with lignosulfonate) reduce environmental copper load by 80% compared to traditional fungicides .

This compound in Combination Therapies

Key Findings :

- This compound with disulfiram reduces SARS-CoV-2 infection rates by 71% at 25 μM, outperforming standalone treatments .

- In CKD patients, this compound combined with zinc gluconate and selenomethionine improves iron metabolism and inflammation .

Data Tables

Table 1: Bioaccessibility of Copper and Zinc Gluconates

| Compound | Recovery in Tris Buffer | Recovery After Enzymatic Digestion | pH Stability | |

|---|---|---|---|---|

| This compound | 90% | 95% (gastric), 93% (intestinal) | 5.5–7.5 | |

| Zinc Gluconate | 55% | 58% (gastric), 60% (intestinal) | 5.5–7.5 |

Table 2: Antiviral Efficacy of this compound Combinations

| Treatment | EC₅₀ (SARS-CoV-2) | Reduction in Infection Rate | |

|---|---|---|---|

| Disulfiram alone | 17.45 μM | 30% | |

| This compound + disulfiram | 154 nM | 71% (25 μM), 70% (100 μM) |

Conclusion this compound demonstrates distinct advantages in bioavailability, antiviral synergy, and environmental safety compared to zinc gluconate, magnesium gluconate, and traditional copper salts. Further research is needed to optimize its therapeutic and agricultural uses while mitigating risks.

Biological Activity

Copper gluconate is a copper salt of gluconic acid, often used in dietary supplements and as a source of copper in various applications, including cosmetics and pharmaceuticals. This article explores its biological activity, highlighting its effects on cellular health, potential therapeutic applications, and safety profile based on recent research findings.

- Molecular Formula : C12H22CuO14

- Molecular Weight : 453.76 g/mol

- Solubility : Soluble in water, making it suitable for various formulations.

Copper is an essential trace element involved in numerous biological processes, including:

- Enzymatic Reactions : Copper acts as a cofactor for enzymes such as cytochrome c oxidase and superoxide dismutase, playing a crucial role in cellular respiration and antioxidant defense.

- Collagen Synthesis : It is vital for the formation of collagen and elastin, contributing to skin health and wound healing.

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that this compound exhibits antiviral properties against SARS-CoV-2. A study conducted on Vero E6 cells revealed:

- Cell Viability : At concentrations up to 200 µM, cell viability remained similar to untreated controls. However, at 400 µM and above, significant cytotoxicity was observed .

- Infection Rate Reduction : Treatment with this compound significantly reduced the infection rate of Vero E6 cells by up to 78% at concentrations of 25 µM and higher compared to untreated controls .

| Concentration (µM) | Infection Rate (%) | Viability (%) |

|---|---|---|

| 0 | 23.8 | 100 |

| 2 | 18.9 | 95 |

| 10 | 20.6 | 90 |

| 25 | 6.9 | 85 |

| 50 | 5.3 | 80 |

| 100 | 5.2 | 70 |

These results suggest that this compound may inhibit viral replication and could be further explored as a potential therapeutic agent against COVID-19.

Cancer Treatment

This compound has been investigated in combination with disulfiram for treating solid tumors. A Phase I clinical trial showed:

- Safety Profile : The combination was well-tolerated without dose-limiting toxicities.

- Efficacy : Some patients exhibited temporary disease stabilization, although no objective responses were recorded .

| Cohort | This compound (mg) | Disulfiram (mg) |

|---|---|---|

| 1 | 2 | 250 |

| 2 | 4 | 250 |

| 3 | 6 | 250 |

| 4 | 8 | 250 |

This combination therapy may exert effects through mechanisms involving protein modification and cellular signaling pathways.

Safety and Toxicity

While copper is essential for health, excessive intake can lead to toxicity. A double-blind study showed no significant changes in serum or urinary copper levels after supplementation with this compound over a period of twelve weeks . However, animal studies indicated potential adverse effects at high doses:

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing copper gluconate in laboratory settings?

- Methodological Answer : this compound is typically synthesized by reacting copper carbonate or copper oxide with gluconic acid in aqueous solution under controlled pH and temperature. Stoichiometric ratios (e.g., 1:1 molar ratio of Cu²⁺ to gluconate) must be maintained to ensure purity. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of carboxylate bonds (C=O stretching at ~1600 cm⁻¹), X-ray diffraction (XRD) for crystallinity analysis, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify copper content. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. How can researchers ensure reproducibility in this compound-based pharmacological studies?

- Methodological Answer : Reproducibility requires strict adherence to protocols for compound preparation, storage (e.g., desiccated conditions to prevent hygroscopic degradation), and standardized assay conditions (e.g., pH 7.4 buffer for in vitro studies). Detailed documentation of synthesis parameters (e.g., reaction time, temperature) and batch-specific impurity profiles (e.g., residual gluconic acid) should be included in supplementary materials. Cross-validation with reference standards (e.g., USP-grade this compound) is critical .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s toxicological profile across different studies?

- Methodological Answer : Contradictions often arise from variations in dosage regimens, animal models, or endpoint measurements. To resolve these:

Conduct dose-response studies to identify threshold toxicity levels (e.g., 15 mg/kg/day in rodents vs. 3.75 mg/kg/day).

Perform systematic reviews to compare outcomes across species (e.g., capuchin monkeys vs. rats) and exposure durations (acute vs. chronic).

Use metabolomics to assess copper accumulation in target tissues (e.g., liver, kidneys) and correlate with histopathological data .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other compounds (e.g., disulfiram)?

- Methodological Answer : Use factorial design to isolate interaction effects:

- Groups : Control, this compound alone, disulfiram alone, and combination therapy.

- Dosing : Stagger administration times (e.g., 12-hour intervals) to avoid physicochemical interactions.

- Endpoints : Measure biomarkers of oxidative stress (e.g., glutathione levels) and organ-specific toxicity (e.g., serum creatinine for nephrotoxicity). Statistical models (ANOVA with post-hoc tests) should account for time- and dose-dependent variables .

Q. How can researchers mitigate confounding variables in pharmacokinetic studies of this compound?

- Methodological Answer :

Standardize diets in animal models to control for dietary copper intake.

Use isotope-labeled copper (⁶⁵Cu) to track absorption and distribution via ICP-MS.

Control for genetic variability by using inbred strains or humanized transgenic models.

Include sham-treated groups to differentiate baseline copper metabolism from experimental effects .

Q. What strategies are recommended for addressing impurities in this compound used in preclinical studies?

- Methodological Answer :

- Analytical Techniques : Use HPLC paired with charged aerosol detection (CAD) to identify organic impurities (e.g., unreacted gluconic acid) and ICP-MS for heavy metal contaminants.

- Documentation : Report impurity thresholds in line with ICH Q3A guidelines.

- Mitigation : Recrystallization or column chromatography for purification. Impurity profiles must be disclosed in publications to enable cross-study comparisons .

Q. Methodological Frameworks for Research Design

Q. How can the PICOT framework be applied to formulate research questions on this compound’s therapeutic applications?

- Methodological Answer :

- Population (P) : Define the biological model (e.g., diabetic rats, human cell lines).

- Intervention (I) : Specify this compound dosage, route (oral vs. intravenous), and co-interventions (e.g., antioxidants).

- Comparison (C) : Use placebo or active controls (e.g., copper sulfate).

- Outcome (O) : Quantify endpoints (e.g., serum copper levels, gene expression markers).

- Time (T) : Define study duration (e.g., 90-day chronic toxicity). Example: "In diabetic rats (P), does oral this compound (I) compared to placebo (C) reduce oxidative stress markers (O) over 12 weeks (T)?" .

Q. What are the best practices for conducting systematic reviews on this compound’s efficacy and safety?

- Methodological Answer :

- Search Strategy : Use Boolean operators (e.g., "this compound AND (toxicity OR pharmacokinetics)") across PubMed, Scopus, and regulatory databases (e.g., EPA reports).

- Inclusion Criteria : Prioritize peer-reviewed studies with raw data (e.g., dose-response curves) over review articles.

- Risk of Bias : Apply tools like SYRCLE’s RoB tool for animal studies. Report PRISMA flow diagrams to enhance transparency .

Q. Data Interpretation and Reporting

Q. How should researchers handle conflicting data on this compound’s role in bone density versus nephrotoxicity?

- Methodological Answer :

- Mechanistic Studies : Use micro-CT for bone microarchitecture analysis and renal histopathology to compare tissue-specific effects.

- Dose Stratification : Establish therapeutic windows (e.g., 1–5 mg/kg for bone vs. >7.5 mg/kg for renal toxicity).

- Meta-Analysis : Pool data from heterogeneous studies using random-effects models to quantify risk-benefit ratios .

Q. What methodologies are recommended for validating this compound’s antioxidant claims in vitro?

- Methodological Answer :

- Assays : Use DPPH radical scavenging, FRAP, and SOD activity assays.

- Controls : Include ascorbic acid as a positive control and EDTA to chelate copper ions (prevents false positives).

- Cell Models : Primary hepatocytes or HepG2 cells to assess intracellular ROS reduction via fluorescence probes (e.g., DCFH-DA) .

Properties

CAS No. |

527-09-3 |

|---|---|

Molecular Formula |

C12H24CuO14 |

Molecular Weight |

455.86 g/mol |

IUPAC Name |

copper;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/2C6H12O7.Cu/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/t2*2-,3-,4+,5-;/m11./s1 |

InChI Key |

UIDMJAFPMKNXHF-IYEMJOQQSA-N |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Cu+2] |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Cu] |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.[Cu] |

Color/Form |

Light blue crystalline powder |

melting_point |

155-157 °C /D-form/ |

Key on ui other cas no. |

527-09-3 13005-35-1 |

physical_description |

Light blue odorless solid; [HSDB] Light blue powder; [Alfa Aesar MSDS] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

solubility |

Light blue to bluish-green, odorless crystals and crystalline powder. Astringent taste. 30 g soluble in 100 ml water at 25 °C; slightly sol in alcohol; practically insol in most org solvents. /Hydrate/ Sol in water; insol in acetone, alcohol, ethe |

Synonyms |

Copper Gluconate Gluconate, Copper Gluconates |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.